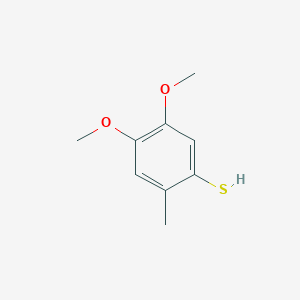
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that demonstrates interesting properties and potential applications across various scientific fields. This compound is noteworthy for its intricate molecular structure, featuring a combination of pyridine and furan rings, a cyano group, and other functional groups that contribute to its unique chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process involving a series of reactions such as nitration, reduction, and amidation. For instance, the synthesis might start with the nitration of a pyridine derivative, followed by reduction to form an amino-pyridine. Subsequent reactions would involve introducing the furan ring and acetyl group through processes like nucleophilic substitution and acylation.
Industrial Production Methods
On an industrial scale, the production of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide would typically involve optimized reaction conditions to maximize yield and minimize costs. These might include the use of catalysts, controlled temperatures, and specific solvents to enhance reaction efficiency and product purity.
化学反应分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : Transformations involving the cyano and pyridine groups.
Reduction: : Primarily affecting the oxopyridine moiety.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly involving the pyridine and furan rings.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction processes. Substitution reactions often utilize reagents such as alkyl halides under alkaline conditions.
Major Products
The major products formed from these reactions vary based on the conditions. Oxidation reactions might yield carboxylic acids or aldehydes, while reduction reactions could result in amines or hydroxyl derivatives. Substitution reactions typically produce derivatives with modified pyridine or furan rings.
科学研究应用
Chemistry
In chemistry, 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Medicine
In medicine, there is interest in its potential use as a pharmacophore for designing new therapeutic agents. Its ability to interact with various molecular targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require particular chemical stability and reactivity.
作用机制
The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the pyridine ring can form hydrogen bonds and π-π interactions, which are crucial for binding to active sites of enzymes or receptor pockets, thereby modulating their activity and function.
相似化合物的比较
Similar Compounds
Similar compounds include:
2-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
N-(furan-2-ylmethyl)acetamide
Uniqueness
The presence of both the cyano group and the furan ring in the same molecule makes 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide unique compared to other similar compounds
This detailed examination of this compound underscores its significance and versatility.
属性
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-6-11(2)18(15(20)13(10)7-16)9-14(19)17-8-12-4-3-5-21-12/h3-6H,8-9H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCDNBAFGLQRBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=CO2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclohexyl-1-((3-methoxybenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2354976.png)
![1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2354980.png)



![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2354987.png)




![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2354994.png)



